

Application Notes and Protocols for Protein Refolding Following Urea Denaturation

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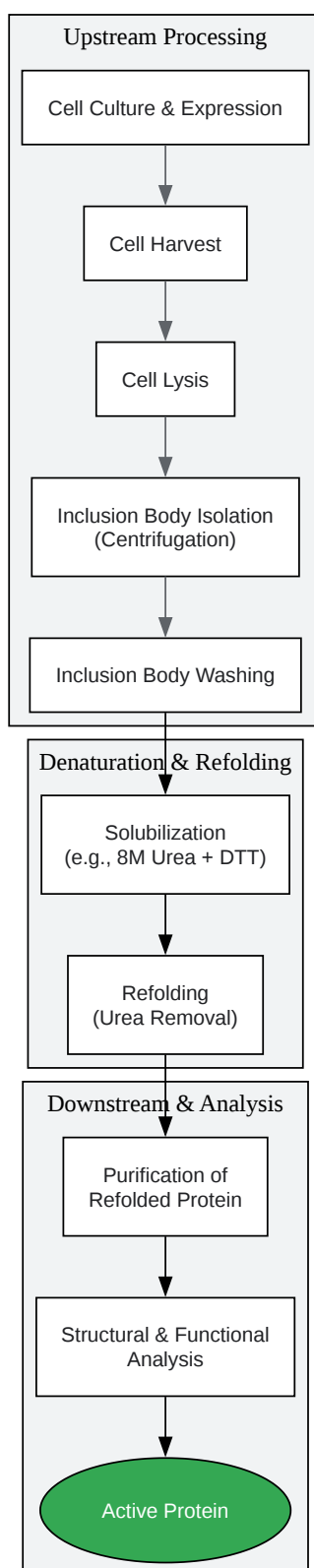
Introduction: The production of recombinant proteins in bacterial expression systems like *E. coli* is a cornerstone of modern biotechnology. However, high-level expression often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs).^{[1][2]} To recover functional proteins, these IBs must be solubilized using high concentrations of denaturants, such as 8M **urea** or 6M guanidine hydrochloride (GuHCl), which disrupt the non-covalent interactions maintaining the protein's structure.^{[3][4]} Following solubilization, the denaturant must be removed in a controlled manner to allow the protein to refold into its native, biologically active conformation. This process, known as protein refolding, is a critical and often challenging step in the production of recombinant proteins.^{[5][6]}

Urea is a chaotropic agent that effectively denatures proteins by disrupting hydrogen bonds and hydrophobic interactions.^[7] The successful refolding of a protein from a **urea**-denatured state depends on guiding the polypeptide chain to its thermodynamically most stable native state while avoiding aggregation, which is a competing and often irreversible off-pathway process.^{[6][8]} The choice of refolding strategy is crucial and is dependent on the specific properties of the protein of interest.

This document provides an overview of common protein refolding techniques after **urea** denaturation, detailed experimental protocols, and key parameters for optimization.

General Workflow for Protein Refolding from Inclusion Bodies

The overall process begins with the harvesting of cells, followed by lysis and isolation of inclusion bodies. The purified IBs are then solubilized in a buffer containing a high concentration of **urea** and a reducing agent to break any incorrect disulfide bonds. The final and most critical stage is the refolding, where the **urea** is removed, allowing the protein to adopt its native conformation.



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Caption: General experimental workflow from cell culture to active protein.

Refolding by Dialysis

Application Notes

Dialysis is a widely used technique that involves the gradual removal of the denaturant by diffusion across a semi-permeable membrane.^[3] The protein solution, solubilized in a high concentration of **urea**, is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that retains the protein while allowing small molecules like **urea** to pass through. The bag is then submerged in a large volume of a refolding buffer with a lower **urea** concentration. By performing sequential dialysis steps against buffers with progressively decreasing **urea** concentrations, the protein is gently guided towards its native state.^{[5][6]}

- **Advantages:** This method is simple to perform and allows for a slow, controlled removal of the denaturant, which can be beneficial for proteins prone to aggregation.^[5] It keeps the protein concentration relatively constant during the process.^[4]
- **Disadvantages:** Dialysis is often a very time-consuming process, sometimes taking several days.^[9] There is a risk of protein precipitation within the dialysis bag, especially during the intermediate stages of **urea** removal (e.g., at 2-4M **urea**).^{[9][10]} This method is also not easily scalable for industrial applications.^[3]

Experimental Protocol: Stepwise Dialysis

This protocol describes the refolding of a protein from an initial concentration of 8M **urea**.

- **Preparation of Denatured Protein:**
 - Solubilize the purified inclusion bodies in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM DTT, 8M **Urea**) to a final protein concentration of 1-10 mg/mL.
 - Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete denaturation.
 - Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to remove any remaining insoluble material.^[9]
- **Dialysis Setup:**

- Prepare a series of dialysis buffers with decreasing **urea** concentrations. For example:
 - Dialysis Buffer 1: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG), 6M **Urea**.
 - Dialysis Buffer 2: Same as above, with 4M **Urea**.
 - Dialysis Buffer 3: Same as above, with 2M **Urea**.
 - Dialysis Buffer 4: Same as above, with 1M **Urea**.
 - Final Dialysis Buffer: Same as above, with 0M **Urea**.
- Hydrate a dialysis membrane (with an appropriate MWCO, typically 12-14 kDa) according to the manufacturer's instructions.[\[11\]](#)
- Transfer the solubilized protein solution into the prepared dialysis bag and securely clip both ends.
- Stepwise Dialysis Procedure:
 - Place the dialysis bag in a beaker containing a 100-fold volume of Dialysis Buffer 1.
 - Stir gently on a magnetic stirrer at 4°C for 4-6 hours.
 - Transfer the bag to Dialysis Buffer 2 and repeat the process.
 - Continue this stepwise transfer through all the dialysis buffers, ending with the Final Dialysis Buffer (**urea**-free).
 - Perform two to three changes of the Final Dialysis Buffer, each for at least 4 hours or overnight, to ensure complete removal of **urea**.[\[11\]](#)[\[12\]](#)
- Recovery and Analysis:
 - Remove the dialysis bag from the final buffer and carefully transfer the refolded protein solution to a centrifuge tube.
 - Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet any aggregated protein.[\[9\]](#)

- Collect the supernatant containing the soluble, refolded protein.
- Determine the protein concentration and assess the refolding efficiency and protein activity using appropriate analytical techniques.

Caption: Principle of protein refolding by dialysis.

Refolding by Dilution

Application Notes

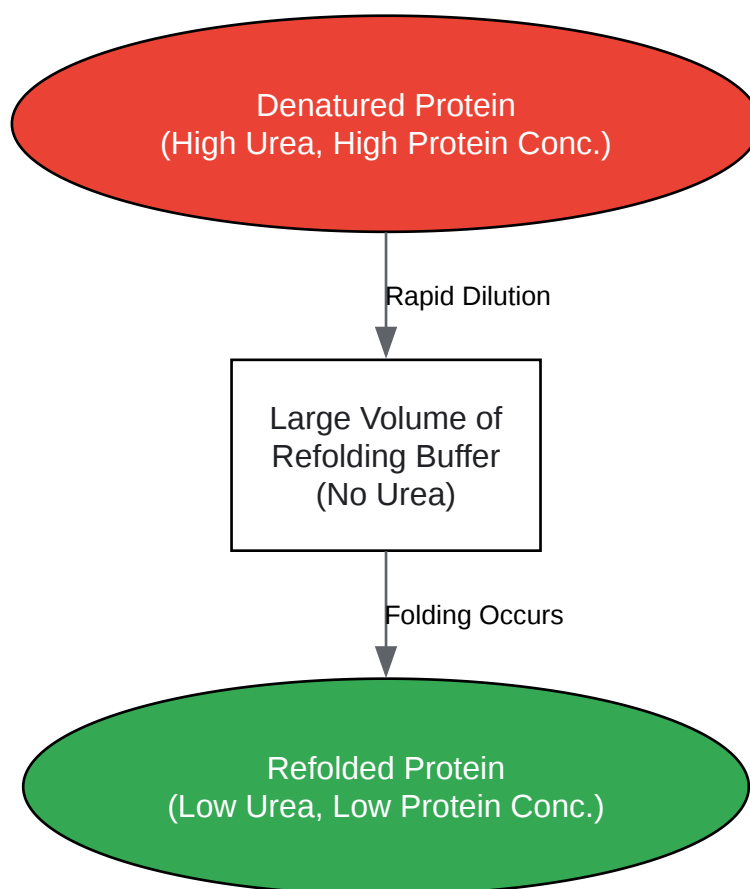
Dilution is one of the simplest and most effective methods for protein refolding.[3] It involves the rapid or stepwise dilution of the concentrated, denatured protein solution into a large volume of refolding buffer. This action quickly reduces the concentration of both the protein and the denaturant (**urea**), which shifts the equilibrium towards the native state and minimizes intermolecular interactions that lead to aggregation.[3][9]

- Advantages: This method is simple, fast, and easy to perform.[9] It is often effective because it simultaneously lowers the concentrations of both the denaturant and the protein, the latter of which reduces the probability of aggregation.[3]
- Disadvantages: A major drawback is the large final volume of the protein solution, which often requires a subsequent concentration step.[3][13] The final protein concentration is typically very low (often below 0.1 mg/mL) to prevent precipitation.[3][9]

Experimental Protocol: Rapid Dilution

- Preparation of Denatured Protein:
 - Prepare the denatured protein in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 8M **Urea**, 10 mM DTT) as described in the dialysis protocol.
- Preparation of Refolding Buffer:
 - Prepare a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.5 M L-arginine, 5% Glycerol, 5 mM GSH, 1 mM GSSG).[9] The volume should be sufficient to dilute the protein solution at least 20 to 100-fold.

- Place the refolding buffer in a beaker on a magnetic stirrer in a cold room (4°C).
- Dilution Procedure:
 - Using a syringe or a pipette, add the denatured protein solution drop-wise to the vigorously stirring refolding buffer.[\[9\]](#) It is critical to add the protein slowly to ensure rapid and homogenous mixing, preventing localized high concentrations of protein that can lead to aggregation.
 - Once all the protein solution has been added, continue to stir the solution gently at 4°C for 12-48 hours to allow the protein to refold completely.[\[11\]](#)[\[12\]](#)
- Recovery and Concentration:
 - After incubation, centrifuge the solution at high speed (>12,000 x g) for 30 minutes to remove any aggregates.
 - The supernatant containing the soluble protein can be concentrated using techniques like ultrafiltration with an appropriate MWCO membrane.
 - Proceed with downstream purification steps (e.g., chromatography) to remove refolding additives and further purify the protein.



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Caption: Logical flow of the rapid dilution refolding method.

On-Column Refolding

Application Notes

On-column refolding is a chromatographic technique where the denatured protein is first immobilized onto a solid support (e.g., an affinity or ion-exchange column) and then refolded by flowing a gradient of decreasing denaturant concentration over the column.^{[13][14]} The solid matrix provides a surface that can help prevent protein aggregation by physically separating individual protein molecules.^[13] This method can be particularly effective for His-tagged proteins using Ni-NTA affinity chromatography.^{[14][15]}

- Advantages: This technique combines purification and refolding into a single step, saving time and resources.^{[14][16]} It can yield higher concentrations of refolded protein compared

to dilution and is amenable to automation and scaling up.[3][16] The matrix can act as an "artificial chaperone," minimizing aggregation.[13]

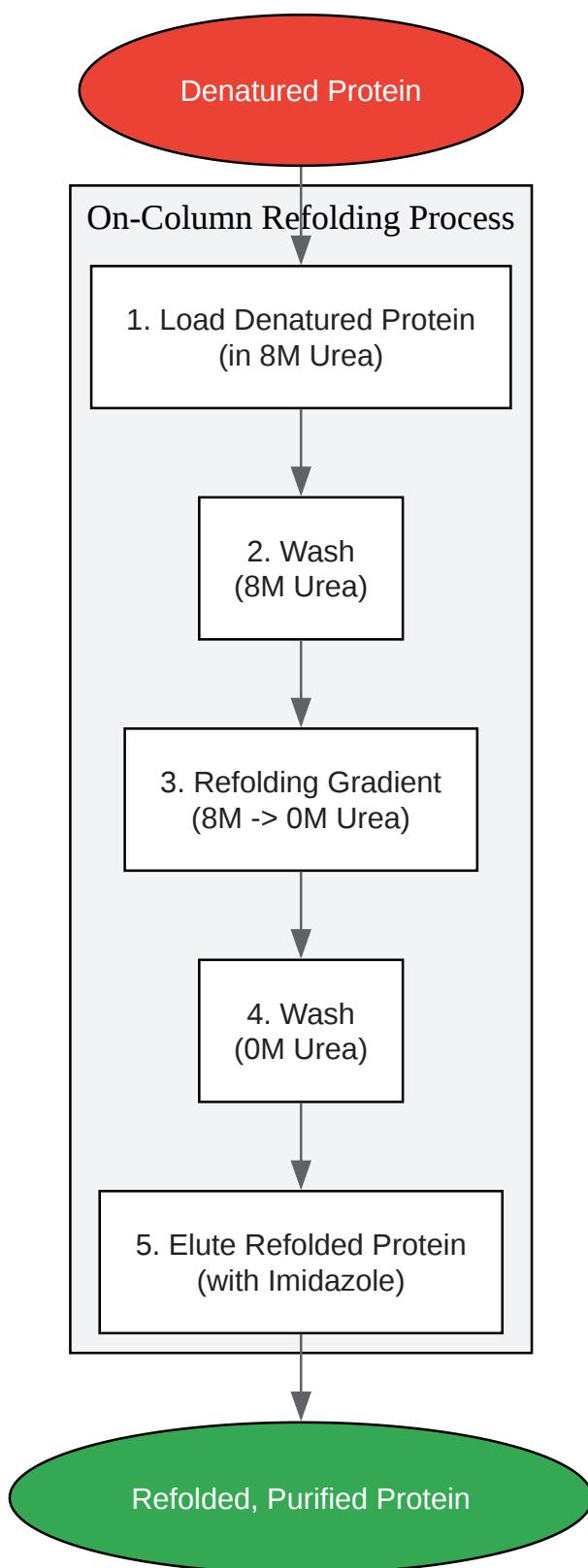
- Disadvantages: The binding capacity of the column can be lower under denaturing conditions. Optimization of the gradient shape and flow rate is often required. Not all proteins are amenable to this technique, and some may precipitate on the column.

Experimental Protocol: On-Column Refolding via Ni-NTA

This protocol is for a His-tagged protein solubilized in **urea**.

- Preparation and Column Equilibration:
 - Prepare the denatured protein in Binding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8M **Urea**, pH 8.0).[15]
 - Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of the same Binding Buffer.
- Protein Loading:
 - Load the clarified supernatant containing the denatured His-tagged protein onto the equilibrated column.
 - Collect the flow-through to check for unbound protein.
- Washing and Refolding Gradient:
 - Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound proteins.
 - Initiate the refolding process by applying a linear gradient from Binding Buffer (8M **Urea**) to a **urea**-free Refolding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0) over 10-20 CV.[14] This slow removal of **urea** allows the bound protein to refold on the column.
 - After the gradient, wash the column with 5-10 CV of the **urea**-free Refolding Buffer to remove any remaining **urea**.

- Elution:
 - Elute the refolded protein from the column using an Elution Buffer containing imidazole (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 250-500 mM Imidazole, pH 8.0).[\[15\]](#) Collect fractions.
- Analysis and Further Steps:
 - Analyze the eluted fractions by SDS-PAGE to identify those containing the purified, refolded protein.
 - Pool the relevant fractions and remove the imidazole via dialysis or a desalting column.
 - Assess the activity and structure of the refolded protein.



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Caption: Steps for on-column refolding using affinity chromatography.

Data Presentation: Comparison of Refolding Techniques

Technique	Principle	Typical Protein Conc.	Speed	Scalability	Key Advantage	Key Disadvantage
Dialysis	Gradual removal of denaturant by diffusion across a semi-permeable membrane. [3]	High (1-10 mg/mL)	Slow (days)	Low	Gentle, controlled denaturant removal.[5]	Time-consuming; risk of precipitation in the bag.[9]
Dilution	Rapid reduction of denaturant and protein concentration in a large buffer volume.[3]	Low (<0.1 mg/mL)	Fast (hours)	Moderate	Simple, fast, and effective at preventing aggregation.[9]	Results in large final volumes requiring concentration.[3]
On-Column	Immobilization on a matrix followed by a gradient wash to remove denaturant. [13]	High (post-elution)	Moderate (hours)	High	Combines purification and refolding; high throughput. [16]	Requires optimization; protein may precipitate on the column.

Data Presentation: Common Refolding Buffer Additives

Optimizing the refolding buffer is critical for maximizing the yield of active protein. Various additives can be included to suppress aggregation and assist in the formation of native structures.

Additive Class	Example(s)	Typical Concentration	Function
Aggregation Suppressors	L-Arginine	0.4 - 1.0 M	Suppresses protein aggregation and can help solubilize folding intermediates. [9] [11]
Glycerol, Sucrose	5 - 20% (v/v)	Act as protein stabilizers (osmolytes) by promoting a more compact protein state. [9] [14]	
Polyethylene Glycol (PEG)	0.5 - 5% (w/v)	Acts as a crowding agent, can stabilize the native state.	
Redox System	Reduced/Oxidized Glutathione (GSH/GSSG)	1-5 mM (GSH), 0.1-1 mM (GSSG)	Facilitates the correct formation of disulfide bonds by promoting shuffling. [9] [12]
Cysteine/Cystine	1-2 mM	An alternative redox couple for disulfide bond formation.	
Denaturants (low conc.)	Urea, GuHCl	0.5 - 2.0 M	At low concentrations, can act as "chemical chaperones" to prevent aggregation of intermediates. [4] [17]
Detergents	Triton X-100, CHAPS	0.01 - 0.1%	Can prevent hydrophobic aggregation, useful in "artificial chaperone" systems. [3] [16]

Verification of Protein Refolding

After performing a refolding protocol, it is essential to verify that the protein has folded into its correct three-dimensional structure and is biologically active.

- **Spectroscopic Methods:** Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of the refolded protein.[12][18] A comparison of the CD spectrum of the refolded protein with that of a known native standard can confirm correct folding.
- **Functional Assays:** The most definitive test of correct refolding is to measure the protein's biological activity. This could be an enzymatic assay, a binding assay, or another relevant functional test.
- **Chromatography:** Size-exclusion chromatography (SEC) can be used to separate correctly folded monomeric protein from aggregates and unfolded species.[3]

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